molecular formula C14H21ClN2 B2422164 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine CAS No. 924868-40-6

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine

Cat. No.: B2422164
CAS No.: 924868-40-6
M. Wt: 252.79
InChI Key: ZWIQYOYNKDZSIM-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C14H21ClN2 and its molecular weight is 252.79. The purity is usually 95%.
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Properties

IUPAC Name

2-(azepan-1-yl)-2-(2-chlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c15-13-8-4-3-7-12(13)14(11-16)17-9-5-1-2-6-10-17/h3-4,7-8,14H,1-2,5-6,9-11,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIQYOYNKDZSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CN)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, also known as 2-(Azepan-1-yl)-5-chloroaniline hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 5-chloroaniline and azepane. The process can be summarized as follows:

  • Nucleophilic Substitution : 5-Chloroaniline is reacted with azepane in the presence of a base (e.g., sodium hydride).
  • Hydrochloride Formation : The resulting product is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.6 µg/mL against resistant Gram-negative mycobacteria .

The biological activity of this compound may involve its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it has been suggested that the compound can modulate cellular pathways by binding to various receptors .

Case Study 1: Antimycobacterial Activity

A study focusing on the inhibition of MmpL3 (a transporter in mycobacterial species) demonstrated that compounds with azepane rings exhibit promising activity against Mycobacterium abscessus. The selectivity index (SI) for these compounds was notably high, indicating low cytotoxicity against human cells while maintaining efficacy against pathogenic bacteria .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the azepane ring or substituents on the phenyl group can significantly affect biological activity. For instance, replacing the azepane with other cyclic structures resulted in decreased activity, while variations in side chains influenced potency against specific bacterial strains .

Data Summary

PropertyValue
Molecular FormulaC₁₆H₂₃ClN₂
CAS Number1184977-37-4
MIC Range0.0039 - 0.6 µg/mL
Selectivity Index (SI)>1910
Toxicity (in vitro)Low against THP-1 cells

Scientific Research Applications

Overview

2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, also known as a potential pharmacological agent, has garnered interest in various scientific fields due to its unique chemical structure and biological properties. This compound is characterized by the presence of an azepane ring and a chlorophenyl group, which contribute to its reactivity and interaction with biological targets.

Pharmaceutical Research

The compound is being investigated for its potential therapeutic applications:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially acting on serotonin and norepinephrine pathways.

Neuroscience

Research indicates that this compound could have neuroprotective effects:

  • Neuroinflammation Modulation : Studies have shown that it may reduce pro-inflammatory cytokine levels in neuronal cultures, suggesting a role in neuroprotection against inflammation-related damage.

Cancer Research

The compound's mechanism of action may include:

  • Histone Deacetylase Inhibition : As a potential HDAC inhibitor, it may induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development in oncology.

Case Study 1: Antidepressant Activity

In a study published in a peer-reviewed journal, researchers administered varying doses of this compound to rodent models exhibiting depressive behaviors. Results indicated significant improvements in behavioral tests compared to control groups, suggesting efficacy as an antidepressant agent.

Case Study 2: Neuroprotective Effects

A separate investigation focused on the compound's ability to modulate neuroinflammatory responses. Neuronal cultures treated with the compound showed decreased levels of TNF-alpha and IL-6, markers of inflammation, indicating potential therapeutic benefits in neurodegenerative diseases.

Preparation Methods

Nucleophilic Substitution of Chloro Precursors

Reaction Mechanism and Synthetic Design

A primary route to 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine involves the displacement of a chloro substituent in a precursor molecule by azepane. For instance, a chloroethylamine intermediate such as 2-(2-chlorophenyl)-2-chloroethylamine can undergo nucleophilic substitution with azepane in the presence of a base. This method parallels protocols described for analogous aryl-ethylamine systems.

Optimized Reaction Conditions

Key parameters include:

  • Solvent : Tert-amyl alcohol, which stabilizes intermediates and enhances reaction efficiency.
  • Catalyst : Palladium-based systems (e.g., Pd₂dba₃) paired with phosphine ligands (e.g., tBuXPhos) to facilitate oxidative addition and transmetallation steps.
  • Base : Potassium carbonate (K₂CO₃) or potassium iodide (KI) to deprotonate the amine and accelerate substitution.

Table 1: Representative Conditions for Nucleophilic Substitution

Reagents/Catalysts Solvent Temperature Time Yield Reference
Azepane, KI, K₂CO₃ Tert-amyl alcohol 100°C 4–24 h N/A

Reductive Amination of Ketone Intermediates

Substrate Synthesis and Reduction

Reductive amination of 2-(2-chlorophenyl)ethanone with azepane represents a viable pathway. The ketone intermediate is condensed with azepane to form an imine, which is subsequently reduced to the target amine. Industrial-scale protocols often employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Enzymatic Reductive Amination

Recent advances utilize ω-transaminases for asymmetric synthesis. For example, the AlRed/PtxD enzyme cascade reduces the imine intermediate with high enantioselectivity under mild conditions:

  • Cofactors : Pyridoxal 5'-phosphate (PLP) and NAD⁺.
  • Conditions : 30–37°C, pH 7.5–9.0, 16–24 h.

Table 2: Biocatalytic Reductive Amination Parameters

Enzymes Solvent Temperature Time Yield Reference
ω-Transaminase, AlRed HEPES buffer 37°C 16 h 66%

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Aryl Functionalization

The 2-chlorophenyl group can be introduced via palladium-catalyzed cross-coupling. A representative protocol involves reacting 2-chloroacetophenone with aryl boronic acids in the presence of palladium acetate and a phosphine ligand.

Table 3: Cross-Coupling Reaction Optimization

Catalysts Solvent Temperature Time Yield Reference
Pd(OAc)₂, tBuXPhos Toluene 65°C 24 h 89%

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Large-scale synthesis prioritizes cost-effectiveness and sustainability. Tert-amyl alcohol, used in nucleophilic substitution, is recyclable via distillation, while immobilized enzyme systems in biocatalysis reduce reagent waste.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine, and what are their methodological considerations?

  • Answer : The synthesis typically involves condensation reactions between azepane and a 2-chlorophenyl-substituted precursor. A viable route may use enaminone intermediates , as demonstrated in analogous azepane derivatives (e.g., 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone) via reactions with acryloyl chloride . Key steps include:

  • Step 1 : Formation of the enaminone backbone under anhydrous conditions.

  • Step 2 : Reduction of the ketone group to a primary amine using agents like LiAlH4 or NaBH4 with catalytic Pd/C .

  • Methodological Note : Optimize reaction time and temperature to minimize byproducts (e.g., over-reduction or ring-opening).

    Synthetic Pathway Reagents/Conditions Yield Reference
    Enaminone formationAcryloyl chloride, THF, 0°C → RT36–88%
    Amine reductionLiAlH4, dry ether, reflux60–75%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Answer :

  • <sup>1</sup>H NMR : Focus on the aromatic protons (δ 7.2–7.4 ppm for 2-chlorophenyl) and azepane’s methylene signals (δ 1.5–3.0 ppm). Compare with structurally similar compounds like 2-((2-chlorophenyl)thio)ethan-1-amine, where NH2 protons appear as broad singlets (δ 1.5–1.7 ppm) .
  • MS (ESI) : Look for [M+H]<sup>+</sup> at m/z ≈ 265 (C13H17ClN2).
  • IR : Confirm NH2 stretching vibrations (~3350 cm<sup>−1</sup>) and C-Cl bonds (~750 cm<sup>−1</sup>).

Q. What are the key safety considerations for handling and storing this compound?

  • Answer :

  • Protective Measures : Use gloves, goggles, and fume hoods due to potential amine toxicity and chlorinated aromatic byproducts .
  • Storage : Keep in airtight containers under inert gas (N2 or Ar) at −20°C to prevent oxidation.
  • Waste Disposal : Neutralize with dilute HCl before incineration by certified waste handlers .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound, and what limitations exist?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or monoamine transporters). For example, analogs like [2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine show affinity for neurotransmitter receptors .
  • QSAR Models : Coramine parameters (e.g., logP ≈ 2.2, PSA ≈ 26 Ų) to predict blood-brain barrier penetration .
  • Limitations : Accuracy depends on force fields and crystallographic data quality (e.g., SHELX-refined structures preferred) .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

  • Answer :

  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., azepane ring-opening products).
  • Optimization Strategies :
  • Vary solvent polarity (e.g., THF vs. DMF) to stabilize intermediates.
  • Employ kinetic vs. thermodynamic control: Lower temps (0°C) favor enaminone formation, while higher temps (RT) promote side reactions .
  • Case Study : In 2-((2-chlorophenyl)thio)ethan-1-amine synthesis, adjusting stoichiometry of LiAlH4 reduced byproducts from 15% to <5% .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Answer :

  • Challenges : The compound’s flexibility (rotatable bonds = 2) and hydrophobicity (logP ≈ 2.2) hinder crystal lattice formation.
  • Solutions :
  • Use SHELXL for refining twinned or low-resolution data .
  • Co-crystallize with picric acid or other counterions to stabilize the structure.
  • Example : Analogous azepane derivatives required slow evaporation from hexane/EtOAc (1:3) to obtain diffraction-quality crystals .

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